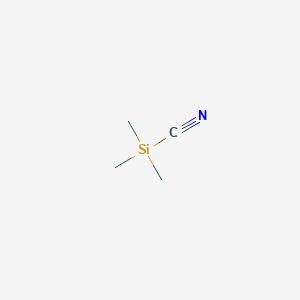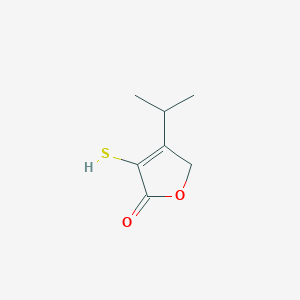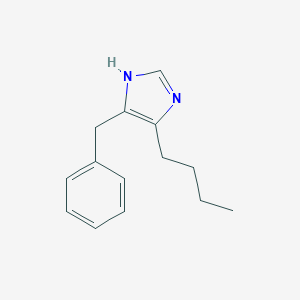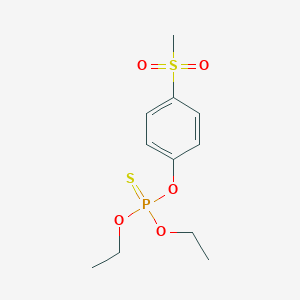![molecular formula C9H15NO B121217 N-Methylbicyclo[2.2.1]heptane-2-carboxamide CAS No. 146509-38-8](/img/structure/B121217.png)
N-Methylbicyclo[2.2.1]heptane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methylbicyclo[2.2.1]heptane-2-carboxamide, also known as MEM, is a synthetic compound that has been extensively studied for its potential use in scientific research. MEM is a cyclic amide that is structurally similar to other compounds such as cyclohexylamine and norbornane.
Wirkmechanismus
The exact mechanism of action of N-Methylbicyclo[2.2.1]heptane-2-carboxamide is not fully understood, but it is believed to interact with certain receptors in the brain, such as the N-methyl-D-aspartate (NMDA) receptor. This interaction can lead to changes in neuronal activity and neurotransmitter release, which may have implications for various neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that N-Methylbicyclo[2.2.1]heptane-2-carboxamide can have a range of biochemical and physiological effects, depending on the dose and route of administration. For example, N-Methylbicyclo[2.2.1]heptane-2-carboxamide has been shown to increase the release of dopamine and serotonin in certain brain regions, which may be related to its potential use as an antidepressant. N-Methylbicyclo[2.2.1]heptane-2-carboxamide has also been shown to have analgesic properties, as it can reduce pain sensitivity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-Methylbicyclo[2.2.1]heptane-2-carboxamide in lab experiments is its high purity and stability, which makes it easier to control and manipulate. N-Methylbicyclo[2.2.1]heptane-2-carboxamide is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using N-Methylbicyclo[2.2.1]heptane-2-carboxamide is its potential toxicity, as high doses can cause damage to certain organs and tissues.
Zukünftige Richtungen
There are several future directions for research on N-Methylbicyclo[2.2.1]heptane-2-carboxamide, including its potential use in drug discovery and its role in neurological disorders. One area of interest is the development of N-Methylbicyclo[2.2.1]heptane-2-carboxamide-based drugs for the treatment of depression and other mood disorders. Another area of research is the study of N-Methylbicyclo[2.2.1]heptane-2-carboxamide's effects on learning and memory, which may have implications for the treatment of cognitive disorders such as Alzheimer's disease.
In conclusion, N-Methylbicyclo[2.2.1]heptane-2-carboxamide is a synthetic compound that has been extensively studied for its potential use in scientific research. Its unique chemical properties and potential applications make it an important area of study for researchers in various fields. While there are still many unanswered questions about its mechanism of action and potential uses, the future looks promising for this intriguing compound.
Synthesemethoden
The synthesis of N-Methylbicyclo[2.2.1]heptane-2-carboxamide involves the reaction of norbornene with methylamine in the presence of a palladium catalyst. The resulting product is then converted to N-Methylbicyclo[2.2.1]heptane-2-carboxamide through a series of steps involving hydrogenation, hydrolysis, and purification. The yield of N-Methylbicyclo[2.2.1]heptane-2-carboxamide can be improved by optimizing the reaction conditions, such as the temperature, pressure, and reactant concentrations.
Wissenschaftliche Forschungsanwendungen
N-Methylbicyclo[2.2.1]heptane-2-carboxamide has been used in various scientific research studies due to its unique chemical properties. One of its primary applications is in the field of organic chemistry, where it is used as a building block for the synthesis of other compounds. N-Methylbicyclo[2.2.1]heptane-2-carboxamide has also been studied for its potential use in drug discovery, as it has been shown to interact with certain receptors in the brain.
Eigenschaften
CAS-Nummer |
146509-38-8 |
|---|---|
Produktname |
N-Methylbicyclo[2.2.1]heptane-2-carboxamide |
Molekularformel |
C9H15NO |
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
N-methylbicyclo[2.2.1]heptane-2-carboxamide |
InChI |
InChI=1S/C9H15NO/c1-10-9(11)8-5-6-2-3-7(8)4-6/h6-8H,2-5H2,1H3,(H,10,11) |
InChI-Schlüssel |
ZIKKGONIMCSXQA-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1CC2CCC1C2 |
Kanonische SMILES |
CNC(=O)C1CC2CCC1C2 |
Synonyme |
Bicyclo[2.2.1]heptane-2-carboxamide, N-methyl-, endo- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[2-(2-amino-2-oxoethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxoheptan-4-yl)diazinane-3-carboxamide](/img/structure/B121142.png)
![Imidazo[1,2-A]pyridine-8-carboxamide](/img/structure/B121145.png)
![N-[5-hydroxy-6-(hydroxymethyl)-2,4-bis(phenylmethoxy)oxan-3-yl]acetamide](/img/structure/B121146.png)







![Methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B121179.png)
![Sodium;9-[(E)-4-[(2R,3S,4aS,7S,8S,8aR)-3,8-dihydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran-7-yl]-3-methylbut-2-enoyl]oxynonanoate](/img/structure/B121185.png)